molecular formula C19H25N5 B1680444 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890888-12-7

1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1680444
M. Wt: 323.4 g/mol
InChI Key: MGIAJZSCNPODRR-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations including hydrolysis . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Pharmacological Activities

Functionally disubstituted 1H-pyrazolo[3,4-d]pyrimidines, such as 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit a range of pharmacological activities. For example, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, demonstrates potential pharmacological relevance, which may extend to 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ogurtsov & Rakitin, 2021).

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to possess anticancer activity. This suggests the potential of similar compounds in therapeutic applications against cancer (Abdellatif et al., 2014).

Synthesis of Novel Compounds

Pyrazolo[3,4-d]pyrimidines, like 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are valuable in the synthesis of novel compounds, which may have various applications in pharmaceuticals and material science. These syntheses can lead to compounds with diverse biological activities (Liu et al., 2016).

Antibacterial Properties

Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial activity, suggesting potential antimicrobial applications for similar compounds such as 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Rahmouni et al., 2014).

Inhibition of Biological Targets

Pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their ability to inhibit specific biological targets, such as acetylcholinesterase and carbonic anhydrase. This research indicates that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could potentially target similar enzymes or pathways (Aydin et al., 2021).

Adenosine Receptor Affinity

Compounds in the pyrazolo[3,4-d]pyrimidine family have shown affinity for adenosine receptors. This suggests that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also interact with these receptors, which could have implications in various therapeutic areas (Harden et al., 1991).

Anti-Inflammatory and Analgesic Activities

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic activities. This indicates the potential for 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in similar applications (Zaki et al., 2016).

Insecticidal and Antimicrobial Potential

Pyrazolo[3,4-d]pyrimidine compounds have shown insecticidal and antimicrobial potential, suggesting that 1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be useful in these fields as well (Deohate & Palaspagar, 2020).

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their potential antimicrobial properties and their potential application in the prevention and treatment of bacterial infections in cancer patients . Additionally, further investigations could be conducted on the most potent anti-proliferative compounds .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-5-9-23(10-6-2)18-17-12-22-24(19(17)21-13-20-18)16-8-7-14(3)15(4)11-16/h7-8,11-13H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAJZSCNPODRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Sommer, M Hüttemann, O Pak, S Scheibe… - Circulation …, 2017 - Am Heart Assoc
Rationale: Acute pulmonary oxygen sensing is essential to avoid life-threatening hypoxemia via hypoxic pulmonary vasoconstriction (HPV) which matches perfusion to ventilation. …
Number of citations: 106 www.ahajournals.org
J Yan, J Jiang, L He, L Chen - Free Radical Biology and Medicine, 2020 - Elsevier
Mitochondria are well known for their roles as energy and metabolic factory. Mitochondrial reactive oxygen species (mtROS) refer to superoxide anion radical ( • O 2 − ) and hydrogen …
Number of citations: 31 www.sciencedirect.com
M Deygas, R Gadet, G Gillet, R Rimokh… - Nature …, 2018 - nature.com
Aerotaxis or chemotaxis to oxygen was described in bacteria 130 years ago. In eukaryotes, the main adaptation to hypoxia currently described relies on HIF transcription factors. To …
Number of citations: 23 www.nature.com
N Alebrahimdehkordi - 2021 - jlupub.ub.uni-giessen.de
Hypoxic pulmonary vasoconstriction (HPV) is essential to match local blood perfusion to ventilation, and thus to prevent life-threatening hypoxemia under conditions of acute alveolar …
Number of citations: 0 jlupub.ub.uni-giessen.de
RJ Mailloux - Redox Biology, 2021 - Elsevier
The chief ROS formed by mitochondria are superoxide ( O 2 · − ) and hydrogen peroxide (H 2 O 2 ). Superoxide is converted rapidly into H 2 O 2 and therefore the latter is the chief ROS …
Number of citations: 24 www.sciencedirect.com

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